molecular formula C17H26O3 B14407456 4-Hydroxyphenyl undecanoate CAS No. 83791-06-4

4-Hydroxyphenyl undecanoate

Cat. No.: B14407456
CAS No.: 83791-06-4
M. Wt: 278.4 g/mol
InChI Key: IYCNYEJVVHGDID-UHFFFAOYSA-N
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Description

4-Hydroxyphenyl undecanoate is an organic compound characterized by the presence of a hydroxyphenyl group attached to an undecanoate chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Hydroxyphenyl undecanoate can be synthesized through several methods. One common approach involves the reaction of undecanoyl chloride with phenol in the presence of aluminium chloride in methylene chloride. This reaction typically takes about 14 hours at room temperature and yields the desired product . Another method involves the Fries rearrangement of phenyl undecanoate with boron trifluoride at temperatures between 45-50°C for about 6 hours, resulting in a higher yield .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxyphenyl undecanoate undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or potassium hydroxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4-Hydroxyphenyl undecanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4-Hydroxyphenyl undecanoate exerts its effects involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(2-Hydroxyphenyl)-1-undecanone
  • 1-(3-Hydroxyphenyl)-1-undecanone
  • 1-(4-Hydroxyphenyl)-1-undecanone

Comparison: While these compounds share a similar hydroxyphenyl group, their chemical properties and reactivity can differ due to the position of the hydroxy group on the phenyl ring.

Properties

CAS No.

83791-06-4

Molecular Formula

C17H26O3

Molecular Weight

278.4 g/mol

IUPAC Name

(4-hydroxyphenyl) undecanoate

InChI

InChI=1S/C17H26O3/c1-2-3-4-5-6-7-8-9-10-17(19)20-16-13-11-15(18)12-14-16/h11-14,18H,2-10H2,1H3

InChI Key

IYCNYEJVVHGDID-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(=O)OC1=CC=C(C=C1)O

Origin of Product

United States

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